molecular formula C10H9N3O4 B2646562 Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate CAS No. 5236-72-6

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Cat. No.: B2646562
CAS No.: 5236-72-6
M. Wt: 235.199
InChI Key: MKAXEULUCDDLLB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C10H9N3O4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 3-nitropyridine-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 2-amino-2-(3-nitropyridin-2-yl)acetate.

    Reduction: 2-cyano-2-(3-nitropyridin-2-yl)acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate can be compared with other pyridine derivatives:

    Ethyl 2-(3-nitropyridin-2-yl)acetate: Lacks the cyano group, which may result in different reactivity and biological activities.

    2-cyano-3-nitropyridine: Lacks the ester group, which affects its solubility and reactivity.

    3-nitropyridine-2-carbaldehyde: Contains an aldehyde group instead of an ester, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological studies.

Properties

IUPAC Name

ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7(6-11)9-8(13(15)16)4-3-5-12-9/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAXEULUCDDLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium (2.5 g, 63 mmol) was carefully added in small lumps to dry t-butanol (80 mL, distilled from calcium hydride). Upon complete addition, the reaction was warmed to 50° and stirred until all the potassium was consumed. Ethyl cyanoacetate (6.71 mL, 63 mmol) was added and a thick white precipitate was formed. 2-Chloro-3-nitropyridine (5 g, 31.5 mmol) was added in hot (60° C.) t-butanol (80 mL) and the reaction turned dark orange upon addition. The reaction was heated to reflux for two hours, the t-butanol was removed and the residue partitioned between hydrochloric acid (1N) and ethyl acetate. The aqueous phase was extracted with ethyl acetate and the combined organic phase was dried over magnesium sulfate, filtered and the solvent removed. The brown solid residue was recrystallized from ethyl acetate to give the desired product as red needles (4.8 g, 65%); m.p. 133-134° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.71 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
65%

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